molecular formula C8H9NO2S B2720055 Methyl 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoate CAS No. 1663518-39-5

Methyl 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoate

Cat. No.: B2720055
CAS No.: 1663518-39-5
M. Wt: 183.23
InChI Key: NBBKPGXEDJDKPE-ONEGZZNKSA-N
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Description

Methyl 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoate is an α,β-unsaturated ester derivative featuring a 4-methyl-1,3-thiazole moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted with a methyl group at position 4 and a propenoate ester at position 5. The conjugated double bond in the propenoate group may enhance reactivity in Michael addition or cycloaddition reactions, while the ester functionality contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

methyl (E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-6-7(12-5-9-6)3-4-8(10)11-2/h3-5H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBKPGXEDJDKPE-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoate typically involves the reaction of 4-methyl-1,3-thiazole with an appropriate esterifying agent. One common method is the esterification of 4-methyl-1,3-thiazole-5-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Methyl 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoate involves its interaction with specific molecular targets. For instance, it can act as a fibrinogenic receptor antagonist, exhibiting antithrombotic activity. Additionally, it may inhibit bacterial DNA gyrase B, contributing to its antimicrobial properties .

Comparison with Similar Compounds

1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS: 30748-47-1)

Molecular Formula : C₆H₈N₂OS
Structural Differences :

  • Replaces the propenoate ester with an acetyl (ethanone) group.
  • Features an amino (-NH₂) substituent at position 2 of the thiazole ring. Implications:
  • The acetyl group lacks the electrophilic α,β-unsaturated system, reducing reactivity in conjugate addition reactions.
  • Likely differences in bioavailability and metabolic pathways due to altered functional groups.

2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one

Molecular Formula: C₆H₆ClNOS (inferred from ) Structural Differences:

  • Substitutes the propenoate ester with a chloro-substituted ethanone group. Implications:
  • The electron-withdrawing chlorine atom enhances electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack.
  • Greater reactivity than the target compound in substitution reactions (e.g., with amines or thiols).
  • Potential toxicity concerns due to the reactive chloroacetone moiety .

3-(2-Chloroacetamido)-3-(thiophen-2-yl)propanoate

Molecular Formula: C₇H₉Cl₂NOS (inferred from ) Structural Differences:

  • Replaces the thiazole ring with a thiophene (sulfur-containing aromatic ring without nitrogen).
  • Features a chloroacetamido group and a propanoate ester. Implications:
  • Thiophene’s lower electronegativity compared to thiazole may reduce hydrogen-bonding capacity and alter π-stacking interactions.
  • The chloroacetamido group introduces a reactive site for cross-coupling or alkylation reactions.
  • Reduced nitrogen content may impact coordination properties in metal-catalyzed reactions.

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Reactivity Profile Potential Applications
Methyl 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoate C₈H₉NO₂S Propenoate ester, 4-methyl-thiazole Electrophilic addition (α,β-unsaturated ester) Drug intermediates, agrochemicals
1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone C₆H₈N₂OS Amino group, acetyl group Hydrogen bonding, nucleophilic substitution Bioactive molecule synthesis
2-Chloro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one C₆H₆ClNOS Chloroacetone, 4-methyl-thiazole Nucleophilic substitution Reactive intermediates
3-(2-Chloroacetamido)-3-(thiophen-2-yl)propanoate C₇H₉Cl₂NOS Thiophene, chloroacetamido, propanoate Cross-coupling, alkylation Polymer chemistry, ligand design

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s α,β-unsaturated ester may require specialized conditions (e.g., Wittig or Horner-Wadsworth-Emmons reactions), whereas analogs like the chloroethanone derivative () could be synthesized via simpler acylations .
  • Toxicity Considerations: Limited toxicological data exist for the target compound, but chloroacetone derivatives (e.g., 2-chloro-1-(4-methylthiazol-5-yl)ethanone) may pose higher reactivity-related hazards .

Biological Activity

Methyl 3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoate is a thiazole derivative that has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Synthesis

This compound features a thiazole ring substituted with a methyl group and a propenoate moiety. The synthesis typically involves the esterification of 4-methyl-1,3-thiazole with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.

Target Interactions:
The compound interacts with various molecular targets, leading to multiple biological effects. Thiazole derivatives are known to affect several biochemical pathways, including:

  • Antimicrobial Activity: It may inhibit bacterial cell wall biosynthesis, contributing to its antimicrobial properties.
  • Anti-inflammatory Effects: The compound can modulate inflammatory pathways, making it a potential candidate for anti-inflammatory therapies.

Biochemical Pathways:
this compound has been shown to influence pathways related to oxidative stress and cell signaling, which are critical in various disease states.

Biological Activities

The biological activities of this compound include:

  • Antioxidant Activity: The compound exhibits significant antioxidant properties, which can protect cells from oxidative damage.
  • Analgesic and Anti-inflammatory Effects: Studies suggest that it may reduce pain and inflammation through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties: It shows efficacy against a range of pathogens, including bacteria and fungi .
  • Antitumor Activity: Preliminary studies indicate potential cytotoxic effects against cancer cell lines .

Case Studies and Experimental Data

Several studies have highlighted the biological efficacy of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 15.625 to 125 μg/mL.
Antifungal ActivityModerate antifungal activity was observed with MIC values up to 62.5 μg/mL against certain fungal strains.
Cytotoxic EffectsExhibited significant cytotoxicity against various cancer cell lines in vitro, indicating potential as an anticancer agent.

Mechanistic Insights

In vitro assays have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation markers . Additionally, it has been reported to disrupt biofilm formation in pathogenic bacteria, enhancing its therapeutic potential against chronic infections .

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